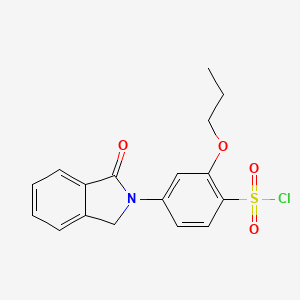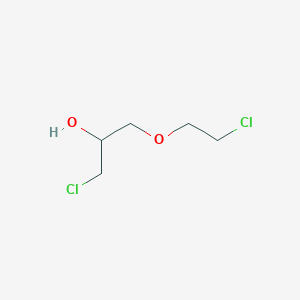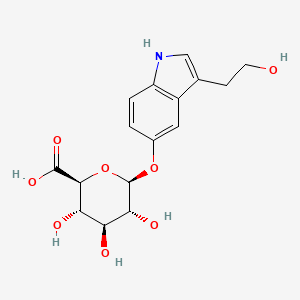
2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrochloride
Vue d'ensemble
Description
“2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrochloride” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrochloride”, involves several steps. The target product is prepared from 2-methyl pyrimidine, which serves as a starting raw material, through brominating, coupling, removing, and catalytic hydrogenation reaction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrochloride” include bromination, coupling, elimination, and debenzylation . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Synthesis and Biological Activity : A study by Khalid et al. (2016) explored the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. These compounds, which are closely related to 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrochloride, showed moderate to significant antibacterial activity (Khalid et al., 2016).
Antimicrobial Effectiveness : Krolenko et al. (2016) synthesized derivatives of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole containing piperidine and found them to exhibit strong antimicrobial activity. This suggests potential applications of similar structures in antimicrobial treatments (Krolenko et al., 2016).
Antibacterial Potentials : Iqbal et al. (2017) focused on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, revealing moderate antibacterial properties. This study indicates the potential use of related compounds in combating bacterial infections (Iqbal et al., 2017).
Synthesis and Anticancer Activity
Anticancer Properties : A study by Sharma et al. (2014) synthesized novel 5-((9H-carbazol-9-yl)methyl)-N-((substituted phenyl)(piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-amine derivatives and evaluated their antibacterial, antifungal, and anticancer activities. Some of these compounds showed significant activity against human breast cancer cell lines, suggesting the potential anticancer applications of related compounds (Sharma et al., 2014).
Anticancer Agent Synthesis : Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. This research indicates the relevance of similar structures in developing potential anticancer treatments (Rehman et al., 2018).
Miscellaneous Applications
Tuberculostatic Activity : Foks et al. (2004) investigated the tuberculostatic activity of certain (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole derivatives. Their findings demonstrate the potential of related compounds in tuberculosis treatment (Foks et al., 2004).
Chemical Stability Study : Kayukova et al. (2018) studied the chemical stability of 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles, relevant to understanding the stability and reactivity of similar compounds (Kayukova et al., 2018).
Orientations Futures
The future directions in the research of “2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrochloride” and similar compounds involve the development of fast and cost-effective methods for their synthesis . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Mécanisme D'action
Target of Action
The primary targets of 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrochloride are currently unknown. This compound is a derivative of piperidine, which is a key synthetic fragment in drug design and plays a significant role in the pharmaceutical industry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting that this compound may have a wide range of potential targets.
Mode of Action
The synthesis of piperidine derivatives often involves intra- and intermolecular reactions . For instance, one mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular .
Biochemical Pathways
Given the broad application of piperidine derivatives in pharmaceuticals , it is likely that this compound could interact with multiple biochemical pathways.
Pharmacokinetics
As a piperidine derivative, it may share some pharmacokinetic characteristics with other compounds in this class .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities , suggesting that this compound may have diverse effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
2-methyl-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-6-10-11-8(12-6)7-2-4-9-5-3-7;/h7,9H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWITUHAHGIRPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one](/img/structure/B3121058.png)






![Tert-Butyl 3-Bromo-5,6-Dihydrospiro[Benzo[D]Imidazo[1,2-A]Azepine-11,4-Piperidine]-1-Carboxylate](/img/structure/B3121087.png)




![2-Oxa-5-azabicyclo[2.2.2]octane](/img/structure/B3121119.png)